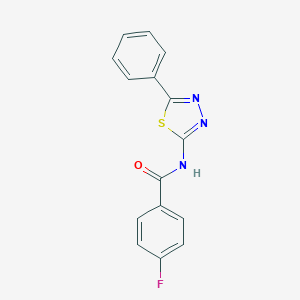![molecular formula C13H16N8O2 B402577 (1E)-N1-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B402577.png)
(1E)-N1-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is a synthetic organic compound characterized by its complex structure, which includes a nitro group, a piperidine ring, and a tetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine typically involves a multi-step process:
-
Formation of the Benzylidene Intermediate: : The initial step involves the condensation of 3-nitrobenzaldehyde with piperidine to form the benzylidene intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.
-
Tetrazole Formation: : The benzylidene intermediate is then reacted with sodium azide and ammonium chloride in a polar solvent like dimethylformamide (DMF) to form the tetrazole ring. This step requires careful control of temperature and reaction time to ensure high yield and purity.
-
Final Coupling: : The final step involves the coupling of the tetrazole intermediate with a suitable diamine, such as 1,5-diaminotetrazole, under basic conditions. This step may require the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine can undergo various chemical reactions, including:
-
Oxidation: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Reduction: : The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
-
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, sulfuric acid
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Nitroso Derivatives: Formed from the oxidation of the nitro group.
Substituted Piperidines: Formed from nucleophilic substitution reactions.
科学研究应用
Chemistry
In chemistry, N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where nitro and tetrazole functionalities play a crucial role.
Medicine
In medicine, N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is investigated for its potential use in the development of new drugs. Its unique chemical properties may offer advantages in terms of bioavailability, stability, and target specificity.
Industry
In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its ability to form stable and robust chemical structures.
作用机制
The mechanism of action of N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-Nitrobenzylidene-piperidine: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity.
Tetrazole-1,5-diamine:
4-Nitrobenzylidene-piperidine: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
Uniqueness
N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is unique due to the combination of its nitro, piperidine, and tetrazole functionalities
属性
分子式 |
C13H16N8O2 |
|---|---|
分子量 |
316.32g/mol |
IUPAC 名称 |
1-[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C13H16N8O2/c14-13-16-17-18-20(13)15-9-10-4-5-11(12(8-10)21(22)23)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H2,14,16,18)/b15-9+ |
InChI 键 |
MBMXWDHGHRXCPM-OQLLNIDSSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NN3C(=NN=N3)N)[N+](=O)[O-] |
手性 SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=N/N3C(=NN=N3)N)[N+](=O)[O-] |
规范 SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NN3C(=NN=N3)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402495.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2,4,6-tribromophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402497.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,4-dimethylphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402498.png)
![8-methyl-3-{[(E)-phenylmethylidene]amino}-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402499.png)
![2-(4-{3-nitrophenyl}-1,3-thiazol-2-yl)-4-[(2-methoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402500.png)


![4,5-bis[4-(methyloxy)phenyl]-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402505.png)

![4-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402508.png)


![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)

